molecular formula C17H23N7O2S2 B2962595 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-21-5

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2962595
CAS RN: 850914-21-5
M. Wt: 421.54
InChI Key: NIUMYMPGYCCHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H23N7O2S2 and its molecular weight is 421.54. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energy Harvesting

SMR000035210: could potentially be used in the development of flexible piezoelectric nanogenerators (F-PNGs) . These devices convert mechanical energy into electricity and are increasingly used for energy harvesting in smart systems. The compound could be integrated into composite films with materials like BaTiO3 and PDMS , enhancing the electrical output and durability of F-PNGs .

Sensory Integration

In smart systems, sensory integration is crucial for monitoring and responding to environmental changesSMR000035210 might improve the sensitivity and responsiveness of sensors in these systems, particularly in detecting mechanical stress or changes in temperature, which is vital for the operation of F-PNGs .

Nuclear Energy

The compound could find applications in the nuclear energy sector, particularly in the development of Small Modular Reactors (SMRs) . Its properties might be beneficial in the design of reactor components or in the management of nuclear fuels, contributing to safer and more efficient nuclear power generation .

Low Carbon Electricity

As the world seeks to reduce carbon emissions, SMR000035210 could play a role in the production of low carbon electricity. By improving the efficiency of nuclear reactors, including SMRs, the compound could help in achieving cleaner energy production .

Remote Energy Access

SMR000035210: might be used to enhance the portability and efficiency of energy systems for remote locations. This could make SMRs more viable in areas lacking infrastructure, providing them with a stable and clean energy source .

Integrated Energy Systems

The compound could be instrumental in creating integrated energy systems that combine nuclear, renewable, and energy storage technologiesSMR000035210 might improve the stability and efficiency of these systems, ensuring a resilient energy supply .

properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S2/c1-10-5-4-6-23(9-10)15-18-13-12(14(25)19-16(26)22(13)3)24(15)7-8-27-17-21-20-11(2)28-17/h10H,4-9H2,1-3H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUMYMPGYCCHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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